molecular formula C10H5ClO3 B1349084 3-(4-Chlorophenyl)-2,5-furandione CAS No. 3152-15-6

3-(4-Chlorophenyl)-2,5-furandione

Cat. No.: B1349084
CAS No.: 3152-15-6
M. Wt: 208.6 g/mol
InChI Key: BSZGHMTWYIUDFZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,5-furandione is a useful research compound. Its molecular formula is C10H5ClO3 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-Chlorophenyl)-2,5-furandione, also known as chlorophenylfuran-2,5-dione, is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Chemical Formula : C9_9H6_6ClO2_2
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 3152-15-6

The compound features a furan ring substituted with a chlorophenyl group, which contributes to its unique chemical reactivity and biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been tested against human non-small cell lung cancer (A549) cells, where it demonstrated an inhibitory concentration (IC50_{50}) comparable to established chemotherapeutics .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation in various models.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Enzyme Interaction : The compound is believed to interact with specific enzymes involved in metabolic pathways. For example, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It may influence cell signaling pathways related to apoptosis and cell proliferation. This modulation can lead to increased apoptosis in cancer cells while potentially sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerCytotoxicity against A549 cells (IC50_{50} comparable to 5-FU)
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Activity Against A549 Cells

In a controlled laboratory setting, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent response:

  • At lower concentrations (1-10 µM), the compound exhibited minimal cytotoxicity.
  • At higher concentrations (20 µM), significant apoptosis was observed, characterized by increased levels of cleaved caspase-3 and decreased expression of the anti-apoptotic protein Bcl-2.

These findings suggest that the compound could be further developed as a potential anticancer agent targeting lung cancer cells .

Properties

IUPAC Name

3-(4-chlorophenyl)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZGHMTWYIUDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)OC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342932
Record name 3-(4-Chlorophenyl)-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3152-15-6
Record name 3-(4-Chlorophenyl)-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

With stirring, 80 ml of concentrated sulfuric acid were added dropwise to 138 g (0.57 mol) potassium 3-(4-chlorophenyl)-3-cyanoacrylate in 1.2 l of 88% strength formic acid. During the addition, the temperature increased to 50° C. The mixture was refluxed for 3 h and, after cooling, put into 10 l of ice-water and then stirred for 1 h, and the product was filtered off, washed with water and dried under reduced pressure. Yield: 86.0 g of m.p. 144-145° C.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
potassium 3-(4-chlorophenyl)-3-cyanoacrylate
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
10 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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